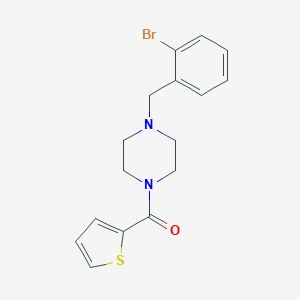
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTBP, is a chemical compound that has been extensively studied for its potential applications in the field of nuclear waste management. It is a chelating agent that has been shown to effectively extract and separate certain radioactive metals from solutions, making it a promising candidate for use in nuclear waste treatment processes.
Mécanisme D'action
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chelating agent, which means that it forms coordination complexes with metal ions. In the case of radioactive metals, these complexes can be selectively formed, allowing for the separation and concentration of these metals from other components of a solution. The exact mechanism of action of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is still being studied, but it is believed to involve the formation of stable complexes with metal ions through the coordination of the sulfur and nitrogen atoms in the molecule.
Biochemical and Physiological Effects:
While 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in nuclear waste management, its biochemical and physiological effects on living organisms are not well understood. Limited studies have been conducted on the toxicity and biocompatibility of the compound, but more research is needed in this area before it can be considered for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in nuclear waste treatment processes is its selectivity for certain radioactive metals. This allows for the separation and concentration of these metals from other components of a solution, making them easier to handle and dispose of safely. However, the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations. For example, the compound may not be effective for the extraction of all radioactive metals, and it may be less effective in solutions with high salt concentrations.
Orientations Futures
There are several potential future directions for research on 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of focus is the study of the compound's toxicity and biocompatibility, which could lead to its use in medical applications. Additionally, there is ongoing research into the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in combination with other chelating agents to improve its selectivity and effectiveness in nuclear waste treatment processes.
Méthodes De Synthèse
The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that typically begins with the reaction of 2-bromobenzylamine with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to yield the final product, 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively, and several variations of the process have been developed to improve yield and purity.
Applications De Recherche Scientifique
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the field of nuclear waste management. Its ability to selectively bind to certain radioactive metals, such as americium and plutonium, makes it a promising candidate for use in processes such as solvent extraction and ion exchange. These processes are used to separate and concentrate radioactive metals from nuclear waste streams, making them easier to handle and dispose of safely.
Propriétés
Nom du produit |
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Formule moléculaire |
C16H17BrN2OS |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Clé InChI |
JZEUUBLWQVETKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)




![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)



